molecular formula C14H9ClN2O2 B1171673 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone CAS No. 1151-84-4

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Cat. No.: B1171673
CAS No.: 1151-84-4
M. Wt: 272.68 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro Substituent (Position 5)

  • Electronic effects : The chlorine atom exerts a strong electron-withdrawing inductive (-I) effect, polarizing the phenyl ring and enhancing the acidity of the adjacent hydroxyl group (pKₐ ~8–10) .
  • Steric impact : At position 5, the chlorine atom occupies a meta position relative to the hydroxyl group, minimizing steric clashes with the quinazolone core.

Hydroxy Substituent (Position 2)

  • Hydrogen bonding : The hydroxyl group participates in intramolecular hydrogen bonding with the quinazolone’s N3 atom (O–H⋯N distance: ~2.85 Å), enforcing coplanarity between the phenyl and quinazolone rings .
  • Tautomerism : Proton transfer between the hydroxyl oxygen and pyrimidinone nitrogen can occur, influencing solubility and reactivity .

Substituent Orientation

Position Group Dihedral Angle Relative to Quinazolone Core
2 Hydroxyphenyl 25–40°
5 (phenyl) Chlorine Aligned with ring plane

Properties

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFKPOUYBYDDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 5-chloro-2-hydroxybenzaldehyde reacts with anthranilic acid in acidic ethanol under reflux (Method A). The reaction proceeds via Schiff base formation, followed by intramolecular cyclization. Key parameters include:

ParameterValue/Description
Molar Ratio 1:1 (aldehyde:anthranilic acid)
Catalyst Hydrochloric acid (1–2% v/v)
Solvent Ethanol/water (3:1 v/v)
Temperature 80–85°C (reflux)
Reaction Time 4–6 hours
Workup Neutralization with NaOH, filtration, recrystallization from DMF

This method yields the intermediate 2-(5-chloro-2-hydroxyphenyl)-3,4-dihydroquinazolin-4-one , which is oxidized to the final product using sodium hypochlorite (NaOCl) in alkaline media.

Oxidation Step Optimization

Post-condensation, oxidation is critical for aromatization. Sodium hypochlorite (5–10% excess) in 2.5% aqueous NaOH at 65°C for 1 hour achieves complete conversion. Alternative oxidants like potassium permanganate (KMnO₄) are less efficient, yielding <50% product due to over-oxidation side reactions.

Anthranilamide-Based Cyclization

An alternative route employs anthranilamide as the starting material, bypassing the need for post-synthesis oxidation.

Procedure and Scalability

In Method B, anthranilamide reacts with 5-chloro-2-hydroxybenzaldehyde in ethanol containing catalytic HCl:

ParameterValue/Description
Molar Ratio 1:1.2 (aldehyde:anthranilamide)
Solvent Ethanol
Temperature 35–40°C (initial), 65°C (final)
Reaction Time 30 minutes (condensation) + 1 hour (cyclization)
Yield 78–82% (after recrystallization)

Cyclization occurs spontaneously under these conditions, eliminating the need for separate oxidation. This method is preferred for industrial scalability due to fewer steps and higher reproducibility.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance mixing and thermal control. Key advantages include:

  • Residence Time : 15–20 minutes at 100°C.

  • Solvent System : Isopropyl alcohol/water (2:1 v/v) with 0.5% HCl.

  • Throughput : 50–100 kg/day per reactor unit.

Purification and Crystallization

Crude product is purified via countercurrent washing with hot dimethylformamide (DMF), reducing impurity levels to <0.5%. Recrystallization from DMF/water (1:4 v/v) yields pharmaceutical-grade material with >99% purity.

ParameterValue/Description
Reagent Butyl bromide (1.2 equiv)
Base Potassium carbonate (1.5 equiv)
Solvent Acetone
Temperature Reflux (56°C)
Reaction Time 12 hours
Yield 65–70%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Classical Condensation Low-cost reagentsRequires separate oxidation step68–72
Anthranilamide Route Single-step cyclizationHigher raw material cost78–82
Flow Reactor High throughput, consistent purityCapital-intensive setup85–90

Critical Parameters for Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.

  • Ethanol/water mixtures balance cost and efficiency, favored in 80% of industrial processes.

Catalytic Additives

  • Crown ethers (e.g., 18-crown-6) accelerate condensation by 30% but increase toxicity risks.

  • Ionic liquids (e.g., [BMIM][BF₄]) enable solvent-free synthesis but are cost-prohibitive.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic -OH group undergoes oxidation under controlled conditions. In one study:

  • Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

  • Products : Quinone derivatives via hydroxyl group oxidation

  • Conditions : Acidic media (e.g., H₂SO₄) at 60–80°C for 4–6 hours

Reaction ComponentParameter
Starting Material2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone
Oxidizing AgentKMnO₄ (1.2 equiv)
SolventH₂O/H₂SO₄ (1:1 v/v)
Yield68–72%

Reduction Reactions

The quinazolinone core can be reduced to dihydroquinazolone derivatives:

  • Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

  • Products : 3,4-Dihydroquinazolones with preserved chloro/hydroxyphenyl substituents

Key findings :

  • LiAlH₄ achieves full reduction of the pyrimidinone ring at 0°C in THF (85% yield)

  • NaBH₄ selectively reduces carbonyl groups without affecting aromatic rings (72% yield)

Nucleophilic Substitution

The chloro substituent participates in SNAr reactions:

Amine Substitution

ConditionResultSource
Aniline (2 equiv), K₂CO₃2-(5-Amino-2-hydroxyphenyl) derivative (64% yield)
Piperidine, DMF, 80°CPiperidine-substituted analog (78% yield)

Thiol Substitution

  • Reagents : Thiophenol/NaH in DMSO

  • Product : Thioether derivatives with 89% efficiency

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Example : Reaction with carbon disulfide (CS₂) in pyridine:

text
This compound + CS₂ → Thieno[2,3-d]quinazolinone (82% yield) [8]

Biological Activity-Related Modifications

Studies demonstrate structure-activity relationship (SAR) optimizations:

ModificationBiological OutcomeIC₅₀Source
Nitro group introductionEnhanced SARS-CoV-2 3CLpro inhibition10.73 μM
Benzimidazole conjugationImproved antiviral potency (2-fold vs parent)22.47 → 10.73 μM

Comparative Reactivity Table

Reaction TypePreferred ReagentsRate (k, s⁻¹)Activation Energy (kJ/mol)
OxidationKMnO₄/H₂SO₄1.2×10⁻³45.2
ReductionLiAlH₄/THF3.8×10⁻²32.1
Amine SubstitutionAniline/K₂CO₃5.6×10⁻⁴68.9

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial potential of quinazolinone derivatives, including 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone. A significant study conducted in 2016 reported the discovery of a novel antibacterial compound with a similar quinazolinone core, demonstrating efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains. The structure-activity relationship (SAR) was explored through in silico screening of over 1.2 million compounds, leading to the identification of promising derivatives that exhibited potent antibacterial activity in mouse models .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

CompoundActivity Against MRSAEffective Dose (mg/kg)Toxicity Level
Compound 1Yes5Low
Compound 2Yes5Moderate
Compound 3Yes10Low

Anti-inflammatory Properties

Quinazolinone derivatives have also been investigated for their anti-inflammatory effects. A study synthesized several 4(3H)-quinazolinone derivatives and evaluated their anti-inflammatory and analgesic activities. The results indicated that certain modifications to the quinazolinone structure could enhance these properties significantly. For instance, compounds with specific substitutions showed reduced inflammation markers in animal models .

Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives

CompoundInflammation Reduction (%)Pain Relief (Analgesic Effect)Dosage (mg/kg)
Compound A75%Significant20
Compound B65%Moderate15
Compound C80%High25

Anticancer Activity

The cytotoxic effects of quinazolinone derivatives, including this compound, have been extensively studied against various cancer cell lines. A notable study investigated its effect on MCF-7 breast cancer cells, revealing significant inhibition of cell viability with an IC50 value of approximately 3.27 μg/mL. The mechanism involved apoptosis induction through mitochondrial pathways, characterized by the release of cytochrome c and activation of caspases .

Table 3: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μg/mL)Mechanism of Action
Compound AMCF-73.27Apoptosis via mitochondrial pathway
Compound BMDA-MB-231Not significantNo significant effect
Compound CWRL-68Not significantNo significant effect

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby disrupting signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone with related quinazoline derivatives and halogenated heterocycles, focusing on structural features, physical properties, and synthesis methodologies.

Substituted Quinazolines from

Compounds 4c , 4d , 4e , and 4f (Table 1) share a 4-chloroquinazoline core but differ in substituents at the 2- and 6-positions. Key observations include:

  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Cl in 4c) correlate with higher melting points (214–215°C), whereas electron-donating groups (e.g., OMe in 4d) lower melting points (170–172°C).
  • Synthetic Yields: Yields range from 75–90%, with alkyne-substituted derivatives (4e, 4f) achieving higher efficiencies (90%) due to optimized Sonogashira coupling conditions .

Table 1: Comparison of Quinazoline Derivatives

Compound Substituents (Position 2/6) Melting Point (°C) Yield (%) Key Spectral Data (δH, ppm) Reference
Target Compound 5-Cl-2-hydroxyphenyl/- Not reported Not given Not available
4c 4-Cl-phenyl/phenylethynyl 214–215 78 8.42 (d, J = 1.5 Hz, 1H; aromatic H)
4d 4-OMe-phenyl/phenylethynyl 170–172 75 3.90 (s, 3H; OMe)
4e Phenyl/but-3-yn-1-ol 139–141 90 3.90 (dt, J = 6.5 Hz; CH2-OH)
4f 4-F-phenyl/but-3-yn-1-ol 180–181 90 7.60 (d, J = 3.5 Hz; fluorophenyl H)
Halogenated Isostructural Compounds ()

Compounds 4 and 5 in and are isostructural thiazole derivatives with Cl and F substituents, respectively. Their crystal structures (triclinic, P 1) reveal nearly identical packing despite halogen differences, suggesting minor adjustments accommodate substituent size and polarity. The target compound’s hydroxyl group may introduce distinct hydrogen-bonding networks compared to halogen-only analogs .

Functional Group Comparisons
  • Chlorzoxazone () : A benzoxazolone with a 5-Cl-2-hydroxyphenyl group, Chlorzoxazone shares functional groups with the target compound but differs in core heterocycle (benzoxazole vs. quinazoline). This structural variation likely alters bioactivity and solubility.
  • Sulfonated Derivatives (): Compounds like 4-chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol highlight the impact of sulfonyl groups on molecular planarity and acidity, contrasting with the target compound’s quinazolinone core .

Biological Activity

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, a derivative of quinazolinone, has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure is characterized by a quinazolone core with a chloro and hydroxy substitution on the phenyl ring. This structural configuration is essential for its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, notably MCF-7 (breast cancer) and MDA-MB-231. The mechanism of action primarily involves the induction of apoptosis through mitochondrial pathways.

  • Cytotoxicity Assays : The MTT assay indicated that the compound significantly inhibited cell viability in MCF-7 cells with an IC50 value indicative of strong cytotoxicity. The lactate dehydrogenase (LDH) release assay further confirmed cell membrane integrity loss, suggesting necrotic or apoptotic cell death mechanisms .
  • Mitochondrial Membrane Potential (MMP) : Treatment with this compound resulted in a marked decrease in MMP, indicating mitochondrial dysfunction. This was corroborated by the translocation of cytochrome c from mitochondria to the cytosol, a hallmark of apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. In silico studies have identified it as a potential inhibitor of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.

  • In Vitro Studies : The compound demonstrated effective antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) suggesting its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

Substituent Effect on Activity Remarks
Chloro GroupIncreased potencyEnhances interaction with target proteins
Hydroxy GroupImproved solubilityFacilitates better bioavailability

Research indicates that modifications to the quinazolone core can lead to variations in biological activity, highlighting the importance of SAR studies in drug development .

Case Studies

  • Apoptotic Mechanisms : A study explored the apoptotic effects on MCF-7 cells, showing significant upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins upon treatment with the compound .
  • Antimicrobial Efficacy : A mouse peritonitis model demonstrated that derivatives similar to this compound exhibited promising survival rates against MRSA infections, indicating potential for further clinical development .

Safety and Toxicity Profile

Acute toxicity studies performed on mice revealed no significant adverse effects at doses up to 250 mg/kg. Histopathological examinations indicated normal liver and kidney functions post-treatment, suggesting a favorable safety profile for further exploration in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via Mannich reactions or cyclization strategies. For example, Mannich reactions involving 4-chloro-2-(1H-pyrazol-3-yl)phenol with crown ether derivatives can yield intermediates like bis(3-(5-chloro-2-hydroxy)pyrazol-1-ylmethyl)-substituted compounds . Alternative routes include reacting chlorobenzaldehyde derivatives with thioacetate followed by hydrogenation to form quinazolinone cores . Key intermediates often involve halogenated phenolic precursors or diaza-crown ether derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substituent positions and hydrogen bonding. IR spectroscopy identifies hydroxyl (-OH) and carbonyl (C=O) groups.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and intermolecular interactions . Hirshfeld surface analysis quantifies non-covalent interactions (e.g., H-bonding, π-π stacking) .

Q. What are the common pharmacological targets evaluated for quinazolone derivatives?

  • Methodological Answer : Quinazolones are screened for antimicrobial (Gram-positive/-negative bacteria), anti-inflammatory, and analgesic activities. Standard assays include:
  • MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity .
  • COX-1/COX-2 inhibition assays for anti-inflammatory properties .
  • In silico docking studies to predict binding affinity to target enzymes (e.g., DNA gyrase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between different polymorphic forms?

  • Methodological Answer : Polymorphic discrepancies require:
  • High-resolution SCXRD to distinguish lattice parameters (e.g., triclinic vs. monoclinic systems) .
  • Thermal analysis (DSC/TGA) to assess stability and phase transitions.
  • Hirshfeld surface comparison to identify variations in intermolecular interaction networks . For example, differences in H-bond donor/acceptor ratios between polymorphs can explain divergent bioactivity .

Q. What strategies optimize the Mannich reaction for synthesizing derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., PEG-400) improve reaction efficiency and yield .
  • Catalyst choice : Base catalysts (e.g., K2_2CO3_3) enhance nucleophilic substitution in halogenated precursors .
  • Substituent engineering : Introducing electron-withdrawing groups (e.g., -Cl) at the 5-position of the phenyl ring increases stability and bioactivity .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Varied assay conditions (e.g., pH, solvent). Standardize protocols using WHO guidelines.
  • Structural impurities : Validate compound purity via HPLC (>98%) and elemental analysis .
  • Strain-specific responses : Use ATCC microbial strains and include positive/negative controls (e.g., ciprofloxacin for antibacterial assays) .

Q. What advanced techniques validate non-covalent interactions in quinazolone complexes?

  • Methodological Answer :
  • SCXRD with SHELX refinement maps H-bond networks and π-π interactions .
  • DFT (Density Functional Theory) calculations predict interaction energies (e.g., between quinazolone and DNA bases) .
  • Variable-temperature NMR monitors dynamic interactions in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.